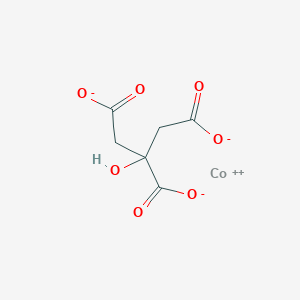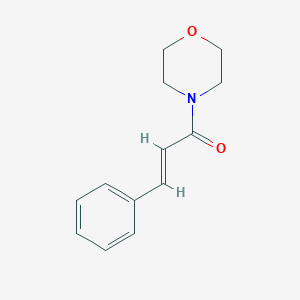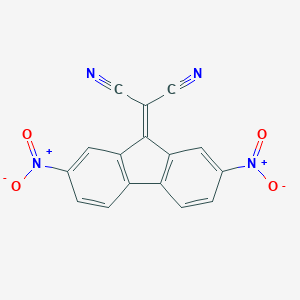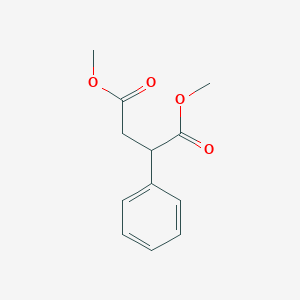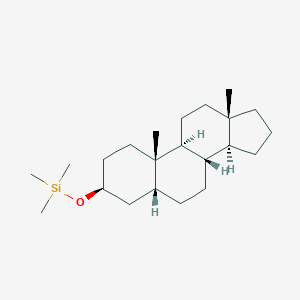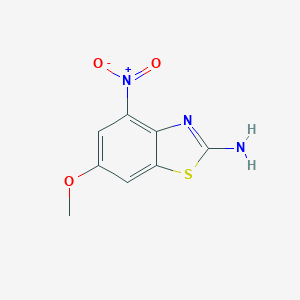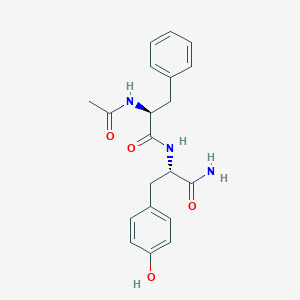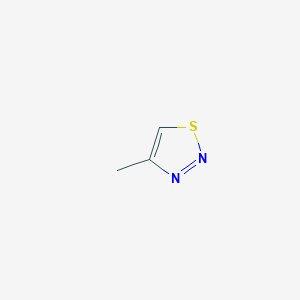
4-Methyl-1,2,3-thiadiazole
Übersicht
Beschreibung
4-Methyl-1,2,3-thiadiazole is a heterocyclic compound that is part of the thiadiazole family. These compounds are known for their diverse biological activities and are often used as lead molecules in the development of agrochemicals and pharmaceuticals. The thiadiazole ring system is a common motif in medicinal chemistry due to its structural similarity to peptides and its ability to mimic biologically relevant interactions .
Synthesis Analysis
The synthesis of 4-Methyl-1,2,3-thiadiazole derivatives can be achieved through various methods. One approach involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes followed by I2-mediated oxidative C–O/C–S bond formation, which is compatible with a range of aldehydes . Another method includes the condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with carboxylic acids and phosphorus oxychloride to yield triazolo[3,4-b][1,3,4]thiadiazoles . Additionally, a three-component approach allows for the synthesis of 3,5-diaryl substituted 1,2,4-thiadiazoles under transition-metal-free conditions, indicating a radical-involved pathway .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2,3-thiadiazole derivatives has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a specific derivative was determined by X-ray diffraction crystallography, revealing intermolecular hydrogen bonds, weak intermolecular interactions such as S...S, and ppi-ppi interactions . These structural features are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
4-Methyl-1,2,3-thiadiazole and its derivatives undergo a range of chemical reactions. An unexpected intramolecular addition-elimination reaction on the thiadiazole ring has been reported, leading to the formation of 1,3,4-thiadiazol-2(3H)-one derivatives . Moreover, the Ugi reaction has been employed to synthesize 5-methyl-1,2,3-thiadiazoles, showcasing the versatility of thiadiazoles in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-1,2,3-thiadiazole derivatives are influenced by their molecular structure. The presence of the thiadiazole ring imparts certain electronic characteristics that can affect the compound's solubility, stability, and reactivity. For example, the presence of N-H...S hydrogen bonding in mercapto functionalized 1,3,4-thiadiazoles contributes to their solid-state structure and properties . These properties are essential for the compound's application in various biological contexts.
Biological and Pharmacological Activities
Thiadiazoles, including 4-Methyl-1,2,3-thiadiazole derivatives, exhibit a wide range of biological activities. They have been reported to possess fungicidal, antiviral, anticancer, diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal properties. They also show effects on the central nervous system, such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic activities. The molecular targets for these compounds include enzymes like carbonic anhydrase, cyclooxygenase, neutral endopeptidase, aminopeptidase N, matrix metalloproteinases, phosphodiesterases, and c-Src/Abl tyrosine kinase . These activities make 4-Methyl-1,2,3-thiadiazole derivatives promising candidates for further development as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Antiviral and Fungicidal Activities : 4-Methyl-1,2,3-thiadiazole derivatives exhibit significant antiviral and fungicidal activities. Compounds with this structure have shown potential in the development of novel pesticides and are effective against a variety of fungi and viruses (Zheng et al., 2010); (Fan et al., 2010).
Antimicrobial Properties : Novel derivatives of 4-Methyl-1,2,3-thiadiazole have demonstrated significant in vitro antimicrobial activity, especially against Gram-positive bacteria. This suggests potential applications in treating bacterial infections resistant to common antibiotics (Paruch et al., 2021).
Anticancer Activity : Some 4-Methyl-1,2,3-thiadiazole derivatives have shown promising anticancer properties. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, for example, displayed significant cytotoxicity against various cancer cell lines (Gür et al., 2020).
Pharmacological Interest : 1,3,4-thiadiazole compounds, including 4-Methyl-1,2,3-thiadiazole, are known for their wide range of pharmacological activities such as antiviral, anti-tumor, anti-inflammatory, and antidepressant properties. They also find applications in fields like dyes and lubricants (Asif & Abida, 2019).
GABA Metabolism and ROS Induction : Synthetic 1,2,3-thiadiazole compounds, including 4-Methyl-1,2,3-thiadiazole, have been studied for their effects on GABA metabolism and reactive oxygen species (ROS) induction in plants, suggesting their potential impact on plant physiology and stress responses (AL-Quraan et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Research on 4-Methyl-1,2,3-thiadiazole and its derivatives is ongoing. For example, 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and evaluated for in vitro antimicrobial activity . Another study has developed new antimycobacterial sulfonyl hydrazones and 4-Methyl-1,2,3-thiadiazole-based hydrazone derivatives .
Eigenschaften
IUPAC Name |
4-methylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c1-3-2-6-5-4-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFFOVCCGHKJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326702 | |
| Record name | 4-methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,3-thiadiazole | |
CAS RN |
18212-62-9 | |
| Record name | 4-methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2,3-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





